molecular formula C14H18N4S B360738 1-piperazin-1-yl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile CAS No. 155473-97-5

1-piperazin-1-yl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Cat. No.: B360738
CAS No.: 155473-97-5
M. Wt: 274.39g/mol
InChI Key: WLKJXJNQSYVUCG-UHFFFAOYSA-N
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Description

1-piperazin-1-yl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a piperazine ring, a sulfanylidene group, and a tetrahydroisoquinoline moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 1-piperazin-1-yl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the piperazine and sulfanylidene groups. Common reagents used in these reactions include various amines, thiols, and nitriles. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-piperazin-1-yl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-piperazin-1-yl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may exhibit bioactivity, making it a candidate for drug discovery and development.

    Medicine: Its potential bioactivity could lead to therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-piperazin-1-yl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific bioactivity of the compound, which can be elucidated through further research.

Comparison with Similar Compounds

1-piperazin-1-yl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:

    Piperazine derivatives: These compounds often exhibit a wide range of biological activities, including antiviral, antipsychotic, and antimicrobial properties.

    Isoquinoline derivatives: These compounds are known for their bioactivity and are used in various therapeutic applications.

    Sulfanylidene compounds: These compounds can exhibit unique chemical reactivity and bioactivity. The uniqueness of this compound lies in its combination of these functional groups, which may lead to novel bioactivities and applications.

Properties

CAS No.

155473-97-5

Molecular Formula

C14H18N4S

Molecular Weight

274.39g/mol

IUPAC Name

1-piperazin-1-yl-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile

InChI

InChI=1S/C14H18N4S/c15-9-12-10-3-1-2-4-11(10)13(17-14(12)19)18-7-5-16-6-8-18/h16H,1-8H2,(H,17,19)

InChI Key

WLKJXJNQSYVUCG-UHFFFAOYSA-N

SMILES

C1CCC2=C(NC(=S)C(=C2C1)C#N)N3CCNCC3

Canonical SMILES

C1CCC2=C(NC(=S)C(=C2C1)C#N)N3CCNCC3

Origin of Product

United States

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